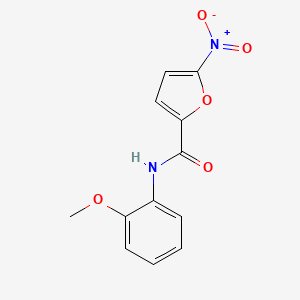

N-(2-methoxyphenyl)-5-nitrofuran-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-methoxyphenyl)-5-nitrofuran-2-carboxamide is an organic compound that belongs to the class of nitrofuran derivatives These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 5-nitrofuran-2-carboxylic acid with 2-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-5-nitrofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The furan ring can undergo oxidation to form a furanone derivative.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Amino derivatives: Formed through the reduction of the nitro group.

Furanone derivatives: Formed through the oxidation of the furan ring.

Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Antimicrobial Activity

N-(2-methoxyphenyl)-5-nitrofuran-2-carboxamide has demonstrated potent antimicrobial effects against a range of bacterial strains. Its mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Minimum Inhibitory Concentration (MIC) Values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.95 |

| Escherichia coli | 3.91 |

| Bacillus subtilis | 0.98 |

| Klebsiella pneumoniae | 7.81 |

These results indicate that the compound is particularly effective against Staphylococcus aureus, a significant pathogen in clinical settings.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, including glioblastoma and triple-negative breast cancer.

Inhibitory Concentration (IC) Values:

| Cell Line | IC (µM) |

|---|---|

| U-87 (glioblastoma) | 10 |

| MDA-MB-231 (breast cancer) | 15 |

The compound induces apoptosis in cancer cells by activating oxidative stress pathways, leading to increased cell death.

Trypanocidal Activity

A study synthesized derivatives of nitrofuran carboxamides that exhibited trypanocidal activity significantly more potent than existing treatments like nifurtimox. This suggests potential applications in treating Chagas disease caused by Trypanosoma cruzi.

Cross-Resistance Studies

Investigations into cross-resistance mechanisms revealed that certain nitrofuran derivatives could bypass resistance mechanisms observed with traditional therapies, highlighting their potential as alternative treatment options.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-5-nitrofuran-2-carboxamide involves its interaction with cellular components, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that can damage cellular DNA and proteins. Additionally, the compound can inhibit key enzymes and disrupt metabolic pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine: Known for its leishmanicidal activity.

2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: A potent serotonin receptor agonist with hallucinogenic effects.

Uniqueness

N-(2-methoxyphenyl)-5-nitrofuran-2-carboxamide is unique due to its combination of nitro and furan groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

N-(2-methoxyphenyl)-5-nitrofuran-2-carboxamide is a compound of significant interest due to its diverse biological activities, particularly its antibacterial and cytotoxic properties. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a nitrofuran moiety, which is known for its reactivity and biological significance. The presence of the methoxy group on the phenyl ring enhances its solubility and potentially influences its biological interactions.

Antibacterial Activity

Research has demonstrated that derivatives of nitrofuran compounds exhibit notable antibacterial properties. For instance, studies have shown that certain nitrofuran derivatives, including those similar to this compound, possess strong activity against Gram-positive bacteria, with minimal effects on Gram-negative strains.

- Minimum Inhibitory Concentration (MIC) Values :

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus epidermidis | 1.95 |

| Other Gram-positive bacteria | 1.95 - 15.62 |

| Gram-negative bacteria | No activity |

Cytotoxicity Studies

Cytotoxicity assessments have revealed that this compound can significantly reduce cell viability in tumor cell lines. For example, at a concentration of 200 µg/mL, it reduced cell viability to approximately 46%, indicating potent cytotoxic effects . The IC50 value calculated for this compound against normal cells was found to be 179.81 µg/mL.

Table 2: Cytotoxicity Data for this compound

| Cell Line | Concentration (µg/mL) | Viability (%) |

|---|---|---|

| Tumor Cells | 200 | 46 |

| Normal Cells | IC50 | 179.81 |

The mechanism underlying the biological activity of this compound involves its activation by nitroreductase enzymes, which leads to the generation of reactive intermediates capable of damaging cellular macromolecules. This process results in lipid oxidation, cell membrane damage, enzyme inactivation, and DNA fragmentation .

Molecular Docking Studies

Molecular docking studies have indicated that this compound exhibits good binding affinity to target enzymes involved in bacterial protein synthesis pathways. The binding energies suggest that the antimicrobial activity is primarily linked to the inhibition of tyrosyl-tRNA synthetase .

Case Studies and Research Findings

Several research studies have highlighted the potential applications of this compound:

- Antimicrobial Screening : A study conducted on various nitrofuran derivatives showed that compounds with similar structures exhibited a broad spectrum of antimicrobial activities, particularly against resistant strains of bacteria .

- Cytotoxicity in Cancer Research : Another study focused on evaluating the cytotoxic effects of various nitrofuran derivatives against cancer cell lines, demonstrating significant selectivity towards tumor cells over normal cells .

- Bioactivation Pathways : Investigations into the bioactivation mechanisms revealed that compounds like this compound are primarily activated by specific nitroreductases within bacterial cells, enhancing their therapeutic potential .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-5-nitrofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5/c1-18-9-5-3-2-4-8(9)13-12(15)10-6-7-11(19-10)14(16)17/h2-7H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOOKVFCLWDJAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47194193 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.